molecular formula C9H13IN2O2S B2427976 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1536708-25-4

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No. B2427976
CAS RN: 1536708-25-4
M. Wt: 340.18
InChI Key: HOMAQDWMORHNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-propanenitrile” is a biochemical for proteomics research applications . It has a molecular weight of 275.09 and a molecular formula of C8H10IN3 .


Synthesis Analysis

The synthesis of a similar compound, “3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid”, involves a multi-step reaction . The first step involves the use of sodium hydride in tetrahydrofuran at 0 °C for 0.17 hours, followed by a reaction at 60 °C for 2 hours . The second step involves the use of hydrogen chloride in 1,4-dioxane at 20 °C for 0.5 hours .


Molecular Structure Analysis

The molecular structure of “3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-propanenitrile” can be represented by the SMILES notation: CC1=C(C(=NN1CCC#N)C)I .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-propanenitrile” include a molecular weight of 275.09 and a molecular formula of C8H10IN3 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Characterization : The synthesis of compounds related to 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves reactions with other chemicals like pyridine and indane-1,3-dione. These processes typically result in high yields and the structures of the new compounds are confirmed using techniques like NMR, GC-MS, and IR spectral analysis (Asiri & Khan, 2011).

Coordination Chemistry and Metal Complexes

  • Formation of Metal Adducts : Research demonstrates the ability of similar compounds to react with metal ions. For instance, diorganotin(IV) derivatives containing the 3,5-dimethylpyrazole ligand show coordination to the tin atom through pyridyl nitrogen atoms, leading to the formation of coordination polymers (Cui, Cao, & Tang, 2005).

Photophysical Properties

  • Luminescent Properties in Lanthanide Complexes : Research on lanthanide complexes based on similar pyrazole ligands reveals interesting photophysical properties. For example, a ytterbium complex with a pyrazole-based ligand exhibited noticeable luminescence, despite a high energy triplet state of the ligand, unfavorable for sensitization of the Yb3+ ion (Taydakov et al., 2020).

Biological Activities

  • Growth Regulatory Activity : Pyrazole derivatives have been shown to possess growth regulatory activities. Compounds synthesized from reactions involving similar pyrazole structures have potential as new growth stimulators (Eliazyan et al., 2011).

Electronic and Optical Properties

  • Electronic and Optical Studies : Studies on pyrazole compounds, akin to the one , have explored their structural, electronic, optical, and charge transport properties. These studies include analysis of molecular orbitals and investigation of properties like ionization potential and electron affinity (Irfan et al., 2016).

Safety and Hazards

The safety and hazards of “3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” are not specifically mentioned, but it’s noted that it’s for research use only .

properties

IUPAC Name

3-(4-iodo-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMAQDWMORHNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

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